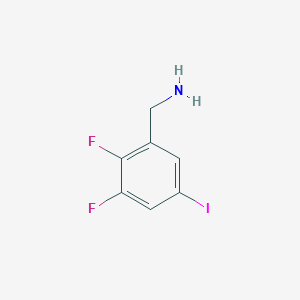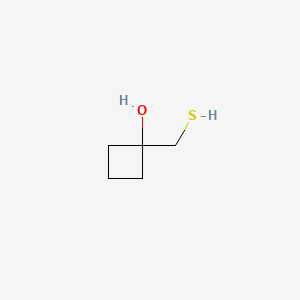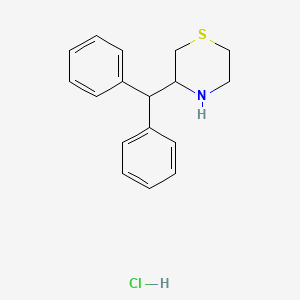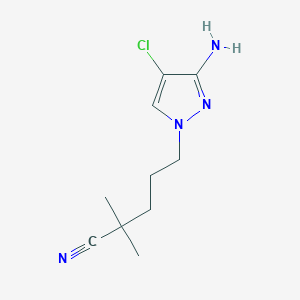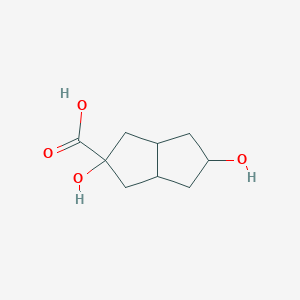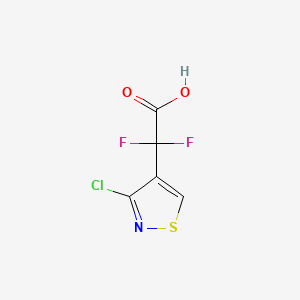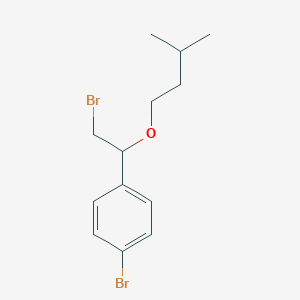
1-Bromo-4-(2-bromo-1-(isopentyloxy)ethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(2-bromo-1-(isopentyloxy)ethyl)benzene is an organic compound that belongs to the class of bromobenzenes. This compound is characterized by the presence of two bromine atoms and an isopentyloxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 1-Bromo-4-(2-bromo-1-(isopentyloxy)ethyl)benzene typically involves multi-step reactions. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene derivatives using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Conversion to Alkane: The acyl group is then converted to an alkane through a reduction process, such as the Clemmensen reduction.
Bromination: The final step involves the bromination of the alkane to introduce the bromine atoms at the desired positions.
Análisis De Reacciones Químicas
1-Bromo-4-(2-bromo-1-(isopentyloxy)ethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms, resulting in the formation of de-brominated products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-4-(2-bromo-1-(isopentyloxy)ethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological pathways and interactions involving brominated organic compounds.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Bromo-4-(2-bromo-1-(isopentyloxy)ethyl)benzene exerts its effects involves electrophilic aromatic substitution. The bromine atoms on the benzene ring make it susceptible to attack by electrophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparación Con Compuestos Similares
1-Bromo-4-(2-bromo-1-(isopentyloxy)ethyl)benzene can be compared with other bromobenzenes such as:
1-Bromo-4-ethylbenzene: Similar in structure but lacks the isopentyloxy group.
1-Bromo-4-ethynylbenzene: Contains an ethynyl group instead of an isopentyloxy group.
1-Bromo-2,4-dimethoxybenzene: Contains two methoxy groups instead of the isopentyloxy group
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isopentyloxy group, which can influence its reactivity and applications.
Propiedades
Fórmula molecular |
C13H18Br2O |
|---|---|
Peso molecular |
350.09 g/mol |
Nombre IUPAC |
1-bromo-4-[2-bromo-1-(3-methylbutoxy)ethyl]benzene |
InChI |
InChI=1S/C13H18Br2O/c1-10(2)7-8-16-13(9-14)11-3-5-12(15)6-4-11/h3-6,10,13H,7-9H2,1-2H3 |
Clave InChI |
RJSPVYXYDSRVGY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC(CBr)C1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


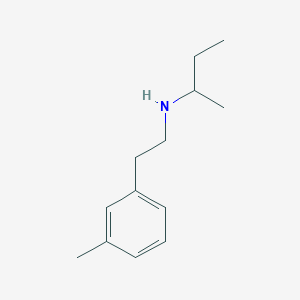
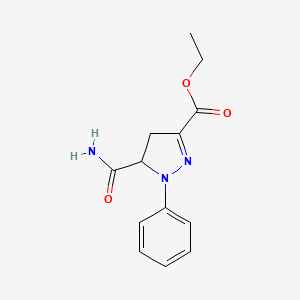
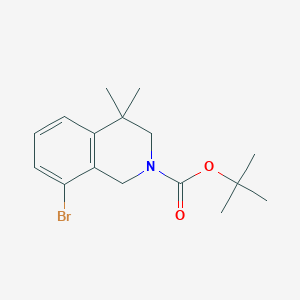
![{[4-Methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13484538.png)
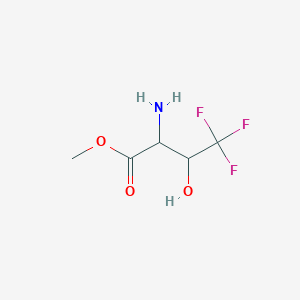
![5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride](/img/structure/B13484546.png)

